Tetranor-PGE1

Overview

Description

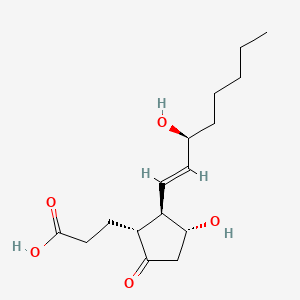

Tetranor-Prostaglandin E1 is a metabolite of prostaglandin E1 and prostaglandin E2, formed through β-oxidation. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. The compound is chemically identified as 7α,11-Dihydroxy-5-ketotetranorprost-9-enoic acid, with a molecular formula of C16H26O5 and a molecular weight of 298.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-Prostaglandin E1 typically involves the β-oxidation of prostaglandin E1 and prostaglandin E2. This process can be carried out using various chemical reagents and catalysts under controlled laboratory conditions. One documented method involves the use of specific enzymes to facilitate the oxidation process .

Industrial Production Methods: Industrial production of tetranor-Prostaglandin E1 is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under stringent quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Tetranor-Prostaglandin E1 can undergo several types of chemical reactions, including:

Oxidation: Further oxidation can modify its functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can convert ketone groups to alcohols, impacting its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized prostaglandin derivatives, while reduction can produce alcohols from ketones .

Scientific Research Applications

Tetranor-Prostaglandin E1 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of prostaglandin metabolism and synthesis.

Biology: Researchers study its role in cellular signaling and its effects on various biological pathways.

Medicine: It is investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.

Industry: Although not widely used industrially, it serves as a model compound for the development of new prostaglandin analogs

Mechanism of Action

The mechanism of action of tetranor-Prostaglandin E1 involves its interaction with specific receptors and enzymes in the body. It primarily targets prostaglandin receptors, influencing various signaling pathways. This interaction can lead to effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .

Comparison with Similar Compounds

Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin E2: Another closely related compound with significant roles in inflammation and immune responses.

Tetranor-Prostaglandin E2: A similar metabolite formed from prostaglandin E2, sharing many biological activities with tetranor-Prostaglandin E1.

Uniqueness: Tetranor-Prostaglandin E1 is unique due to its specific formation pathway and distinct biological activities. Its role as a metabolite provides insights into the metabolic pathways of prostaglandins and their physiological effects .

Biological Activity

Tetranor-Prostaglandin E1 (Tetranor-PGE1) is a significant metabolite derived from Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) through β-oxidation. This compound is notable for its various biological activities and potential therapeutic applications, particularly in inflammation and cardiovascular health. Understanding its biological activity is crucial for exploring its implications in medical research and pharmacology.

- Chemical Formula: C16H26O5

- Molecular Weight: 298.4 g/mol

- Structure: this compound is characterized by specific functional groups that influence its biological interactions and stability.

This compound primarily exerts its effects through interaction with prostaglandin receptors, particularly the EP receptors, which are involved in various signaling pathways. Key mechanisms include:

- Vasodilation: this compound induces relaxation of vascular smooth muscle, leading to increased blood flow.

- Inhibition of Platelet Aggregation: It modulates platelet function, reducing thrombus formation.

- Anti-inflammatory Effects: The compound can inhibit inflammatory responses by modulating cytokine production and immune cell activity.

1. Vasodilatory Effects

Research indicates that this compound promotes vasodilation, which can be beneficial in conditions such as hypertension and ischemic heart disease. Studies have shown that it can effectively lower blood pressure in experimental models.

2. Anti-inflammatory Properties

This compound has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For instance, it has been shown to downregulate IL-1β mRNA levels in various cell types, indicating its role in modulating inflammatory pathways .

3. Impact on Cellular Signaling

The compound influences several signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA), which are crucial for various cellular responses such as cell growth and differentiation .

Comparative Analysis with Related Compounds

| Compound | Key Biological Activity | Unique Features |

|---|---|---|

| Prostaglandin E1 | Vasodilation, anti-inflammatory | Parent compound with broader effects |

| Prostaglandin E2 | Inflammation, pain modulation | More potent in pain signaling |

| Tetranor-PGE2 | Similar to this compound but less studied | Shares metabolic pathway with this compound |

Study on Cardiovascular Effects

A study investigated the effects of this compound on cardiovascular health in a rat model. Results indicated significant vasodilatory effects, which were attributed to increased nitric oxide production in endothelial cells. This suggests potential therapeutic applications for managing cardiovascular diseases .

Inflammation Modulation Study

Another case study focused on the anti-inflammatory properties of this compound in a model of acute lung injury. The findings revealed that treatment with this compound significantly reduced markers of inflammation and improved lung function, highlighting its potential as a therapeutic agent in respiratory conditions .

Properties

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTFFTMXBKQFKC-JZKKULJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23923-84-4 | |

| Record name | Tetranorprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.